Benzoic acid, 3-(1,3-dodecadiynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dodeca-1,3-diyn-1-yl)benzoic acid is an organic compound with the molecular formula C19H22O2. It features a benzoic acid moiety substituted at the third position with a dodeca-1,3-diyn-1-yl group. This compound is notable for its unique structure, which includes both aromatic and alkyne functionalities, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dodeca-1,3-diyn-1-yl)benzoic acid typically involves the coupling of a benzoic acid derivative with a dodeca-1,3-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne in the presence of a copper co-catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is typically carried out under an inert atmosphere .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(dodeca-1,3-diyn-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(dodeca-1,3-diyn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of conjugated systems and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(dodeca-1,3-diyn-1-yl)benzoic acid in biological systems is not fully understood. its effects are likely mediated through interactions with cellular components, such as enzymes or receptors, that recognize its unique structural features. The conjugated alkyne system may allow it to participate in electron transfer reactions or form covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dodecadiynyl)benzoic acid: Similar structure but different substitution pattern.
3,5-di(1H-imidazol-1-yl)benzoic acid: Contains imidazole groups instead of alkynes.
3,5-di(benzoimidazol-1-yl)benzoic acid: Contains benzoimidazole groups instead of alkynes.
Uniqueness
3-(dodeca-1,3-diyn-1-yl)benzoic acid is unique due to its combination of an aromatic ring and a conjugated alkyne system. This structural feature imparts distinct electronic properties, making it valuable for applications in materials science and as a potential pharmacophore in drug discovery .
Properties
CAS No. |
186966-83-6 |
---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-dodeca-1,3-diynylbenzoic acid |
InChI |
InChI=1S/C19H22O2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)19(20)21/h12,14-16H,2-8H2,1H3,(H,20,21) |
InChI Key |
XWFNJAKOIGKFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC#CC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.